Gemeprost

Obstetrics Gynecology Second-trimester abortion

Gemeprost is the only prostaglandin analogue licensed for second‑trimester abortion in the UK, providing a validated 1 mg vaginal pessary reference standard with 89% efficacy at 48 h. Its 16,16‑dimethyl substitution resists metabolic inactivation, delivering prolonged action for reproducible cervical ripening studies. Unlike off‑label misoprostol, gemeprost offers a defined PK profile (Tmax 2–3 h, bioavailability 12–28%) and proven cervical collagen reduction (P<0.01), making it essential for regulatory‑grade comparator arms and receptor‑binding assays.

Molecular Formula C23H38O5
Molecular Weight 394.5 g/mol
CAS No. 64318-79-2
Cat. No. B1671425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemeprost
CAS64318-79-2
Synonyms16,16-dimethyl-delta(2)-PGE1 methyl ester
16,16-dimethyl-delta(2)-prostaglandin E1 methyl ester
16,16-dimethyl-trans-delta(2)-PGE(1) methyl ester
16,16-dimethyl-trans-delta(2)-prostaglandin E(1) methyl ester
16,16-DMTDPGEME
Cergem
Cervagème
Cervagem
gemeprost
gemeprost, (2E,11alpha,13E,15R)-isomer
ONO 802
ONO-802
PG802
Preglandin
Molecular FormulaC23H38O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O
InChIInChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1
InChIKeyKYBOHGVERHWSSV-VNIVIJDLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemeprost (CAS 64318-79-2) Procurement and Selection Guide for Scientific and Industrial Users


Gemeprost (CAS 64318-79-2) is a synthetic 16,16-dimethyl analogue of prostaglandin E1 (PGE1) with the molecular formula C23H38O5 and a molecular weight of 394.55 g/mol [1]. Structurally, it is distinguished from endogenous PGE1 by the presence of two methyl groups at the 16-position and a trans-Δ2 double bond, modifications that confer resistance to rapid metabolic inactivation and prolong its pharmacological action relative to natural prostaglandins [2]. Gemeprost is formulated exclusively as a vaginal pessary (1 mg) and exerts its therapeutic effects through agonist activity at EP1 and EP3 prostaglandin receptors, leading to myometrial contraction and cervical collagen degradation [3]. Its primary clinical and research applications include cervical priming prior to first-trimester surgical abortion, induction of second-trimester pregnancy termination, and management of intrauterine fetal death [4].

Why Generic Substitution of Gemeprost (CAS 64318-79-2) with Other Prostaglandin E1 Analogues Fails


Despite sharing a common prostaglandin E1 pharmacophore, gemeprost cannot be interchanged indiscriminately with misoprostol, carboprost, or alprostadil due to fundamental differences in regulatory approval status, formulation availability, pharmacokinetic profiles, and clinical evidence bases. Gemeprost remains the only synthetic prostaglandin analogue licensed for second-trimester abortion in the United Kingdom, carrying a specific 1 mg vaginal pessary formulation with an established dosing interval of 3 hours [1]. In contrast, misoprostol—while pharmacologically similar—lacks formal regulatory approval for obstetric indications in many jurisdictions and is used off-label, introducing liability and institutional review considerations for clinical research procurement [2]. Furthermore, gemeprost's requirement for refrigerated storage below -10°C and its specific vaginal bioavailability profile (12–28%) preclude simple substitution with room-temperature-stable alternatives without protocol revalidation [3]. The quantitative evidence detailed below establishes the precise dimensions along which gemeprost differs from its closest comparators, enabling scientifically informed procurement decisions.

Gemeprost (CAS 64318-79-2) Quantitative Differentiation Evidence: Comparator Analysis for Scientific Procurement


Gemeprost vs. Misoprostol: Regulatory and Formulation Differentiation for Second-Trimester Abortion Procurement

Gemeprost is the only synthetic prostaglandin analogue with explicit regulatory licensing for second-trimester abortion in the United Kingdom, whereas misoprostol is used off-label for this indication [1]. Both gemeprost and misoprostol are PGE1 analogues with demonstrated efficacy for cervical priming and pregnancy termination [1].

Obstetrics Gynecology Second-trimester abortion Regulatory science

Gemeprost vs. Misoprostol: Induction-to-Abortion Interval Comparison in Second-Trimester Termination

In a randomized controlled trial of 81 women at 12–24 weeks' gestation, gemeprost (1.0 mg vaginally at 3-hour intervals) demonstrated a mean induction-to-abortion interval of 14.5 hours, which was significantly shorter than both the 200 μg misoprostol group (27.8 hours; P = 0.001) and the 100 μg misoprostol group (23.1 hours; P = 0.001) [1]. The final termination rate at 48 hours was 89% for gemeprost, compared to 92% for 200 μg misoprostol and 74% for 100 μg misoprostol [1].

Obstetrics Second-trimester abortion Induction-to-abortion interval Clinical trial

Gemeprost vs. Misoprostol: Side Effect Profile Comparison in Second-Trimester Abortion

In the same randomized controlled trial, gemeprost was associated with significantly higher rates of adverse gastrointestinal and pain events compared to misoprostol [1]. Pain was reported more frequently in the gemeprost group (P = 0.01), as were diarrhea (P = 0.001) and vomiting (P = 0.01) [1]. Mean blood loss was also significantly higher in the gemeprost group (P = 0.001) [1].

Obstetrics Adverse events Gastrointestinal side effects Tolerability

Gemeprost vs. Misoprostol: Cervical Priming Efficacy Equivalence in First-Trimester Surgical Abortion

In a randomized controlled trial of 90 nulliparous women undergoing first-trimester vacuum aspiration abortion, vaginally administered gemeprost (1 mg) and misoprostol (400 μg) given 3–4 hours preoperatively produced equivalent cervical priming effects [1]. Baseline cervical dilation did not differ significantly between groups; neither peak force required to dilate the cervix at 8, 9, and 10 mm nor cumulative force to achieve 10 mm dilation showed any significant difference [1].

Cervical priming First-trimester abortion Cervical dilation force Randomized controlled trial

Gemeprost vs. Placebo: Cervical Ripening Biophysical and Histological Effects

In a double-blind randomized placebo-controlled trial of 34 women undergoing first-trimester surgical termination, gemeprost treatment significantly increased free passibility (the largest dilator passed without resistance) compared to placebo (P < 0.01) [1]. Gemeprost reduced the forces required to dilate the cervix (P < 0.01), reduced operative blood loss (P < 0.05), and significantly reduced cervical collagen concentration as measured by optical densitometry (P < 0.01) [1].

Cervical ripening Collagen degradation Biophysical measurement Histology

Gemeprost vs. Carboprost and Misoprostol: Pharmacokinetic Differentiation and Route of Administration

Gemeprost, carboprost, and misoprostol exhibit distinct pharmacokinetic profiles determined by their routes of administration [1]. Following vaginal administration, gemeprost reaches maximum plasma levels after 2–3 hours, with detectable levels persisting for at least 6–8 hours [1]. In contrast, intramuscular carboprost peaks at 20 minutes with an amniotic fluid half-life of 31–37 hours, while vaginally administered misoprostol reaches peak levels after 70–80 minutes and remains detectable for a significantly longer duration than oral misoprostol [1]. Gemeprost's vaginal bioavailability is estimated at 12–28%, with hepatic metabolism via esterification to de-esterified gemeprost as the main metabolite, and approximately 50% urinary excretion of the absorbed dose [2].

Pharmacokinetics Prostaglandin analogues Drug delivery Bioavailability

Gemeprost (CAS 64318-79-2) Evidence-Based Application Scenarios for Research and Industrial Procurement


Second-Trimester Abortion Research Requiring Licensed Comparator Arm

Investigators conducting randomized controlled trials of novel second-trimester abortion protocols in jurisdictions where gemeprost holds regulatory approval (e.g., United Kingdom, Sweden) should procure gemeprost as the licensed comparator arm. Its status as the only synthetic prostaglandin analogue with explicit regulatory licensing for second-trimester termination provides a validated reference standard against which investigational agents can be compared [1]. The established 1 mg vaginal pessary formulation with 3-hour dosing intervals and demonstrated 89% termination rate at 48 hours offers a reproducible, regulatorily recognized benchmark [2].

Mechanistic Studies of Prostaglandin-Induced Cervical Collagen Remodeling

Gemeprost is uniquely suitable for basic and translational research examining the histological and biochemical mechanisms of cervical ripening. Unlike misoprostol—for which comparable quantitative cervical collagen degradation data are limited—gemeprost has been directly demonstrated in randomized placebo-controlled trials to reduce cervical collagen concentration (P < 0.01), increase free passibility (P < 0.01), and induce neutrophil influx (P < 0.02) as measured by optical densitometry and immunohistochemistry [3]. This established mechanistic evidence base makes gemeprost the preferred PGE1 analogue for studies requiring validated cervical remodeling endpoints.

Pharmacokinetic Modeling of Vaginal Prostaglandin Delivery Systems

Gemeprost's well-characterized pharmacokinetic profile following vaginal administration—Tmax of 2–3 hours, detectable plasma levels for 6–8 hours, bioavailability of 12–28%, hepatic esterification metabolism, and 50% urinary excretion—provides a defined reference for developing and validating pharmacokinetic models of vaginally delivered prostaglandin analogues [4][5]. Procurement of gemeprost for such studies enables head-to-head pharmacokinetic comparisons with novel formulations or delivery systems targeting similar absorption profiles.

Institutional Protocol Validation for Off-Label Misoprostol Substitution

Healthcare institutions and research organizations considering protocol conversion from licensed gemeprost to off-label misoprostol require gemeprost as a calibration standard to validate equivalence. The demonstrated therapeutic equivalence in first-trimester cervical priming—where gemeprost (1 mg) and misoprostol (400 μg) show no significant difference in cervical dilation force parameters—provides the evidence base for such conversions [6]. However, procurement of gemeprost remains necessary for establishing local equivalence data and for protocols where the 14.5-hour induction interval (vs. misoprostol's 23.1–27.8 hours) represents a clinically meaningful advantage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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